molecular formula C13H18O9 B035441 1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose CAS No. 108646-05-5

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose

Cat. No.: B035441
CAS No.: 108646-05-5
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-FVCCEPFGSA-N
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Description

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose is a useful research compound. Its molecular formula is C13H18O9 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It acts as a precursor in the synthesis of antithrombotic compounds such as 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides, which possess antithrombotic activity (Bozo, Boros, & Kuszmann, 1998).

  • It is used as a synthesis tool for 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol (Naleway, Raetz, & Anderson, 1988).

  • It is utilized in Koenigs-Knorr condensations to obtain peracetylated α-l-arabinopyranose 1,2-(alkyl orthoacetates) (Magnus, Vikić-Topić, Iskrić, & Kveder, 1983).

  • It aids in determining the geometry of diamagnetic molecules in solution (Hall, Wong, Hull, & Stevens, 1979).

  • It has potential as an antitumor and antiviral agent, targeting thymidylate synthase (Tzioumaki, Manta, Tsoukala, Vande Voorde, Liekens, Komiotis, & Balzarini, 2011).

  • Its structure provides precise determination of position and thermal motion parameters for all hydrogen atoms, useful in chemical structure analysis (James, Moore, & Stevens, 2002).

  • It has applications in drug development and pharmacological research, particularly in synthesizing novel compounds (Peng, 2011).

Safety and Hazards

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose is a type of carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate . It is also involved in the study of substrates for inositol synthase . The primary targets of this compound are therefore enzymes involved in carbohydrate metabolism and biosynthesis.

Mode of Action

It is known that acetylated sugars like this compound can interact with their targets by donating acetyl groups, which can modify the structure and function of target molecules .

Biochemical Pathways

This compound is involved in the carbohydrate metabolism pathway, specifically in the synthesis of disaccharides and D-glucose6-phosphate . These molecules play crucial roles in energy production and storage in cells. Changes in these pathways can have downstream effects on cellular energy levels and metabolic processes.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3629±420 °C and a density of 129±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in carbohydrate metabolism. By contributing to the synthesis of disaccharides and D-glucose6-phosphate, this compound can influence cellular energy production and storage .

Properties

IUPAC Name

[(3R,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269511
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-37-9
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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